molecular formula C8H15NO B050781 3-(tetrahydro-2H-pyran-4-yl)azetidine CAS No. 550369-51-2

3-(tetrahydro-2H-pyran-4-yl)azetidine

Cat. No.: B050781
CAS No.: 550369-51-2
M. Wt: 141.21 g/mol
InChI Key: ULQNDLQSKUSZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydro-2H-pyran-4-yl)azetidine is a chemical compound with the molecular formula C8H15NO It is a heterocyclic compound that features both an azetidine ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrahydro-2H-pyran-4-yl)azetidine typically involves the reaction of azetidine with tetrahydropyran derivatives. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-4-yl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base such as sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: NaH in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(Tetrahydro-2H-pyran-4-yl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(tetrahydro-2H-pyran-4-yl)azetidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as PI3-kinase δ, which plays a role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing its normal function and thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tetrahydro-2H-pyran-4-yl)methanol
  • 3-(Tetrahydro-2H-pyran-4-yl)amine
  • 3-(Tetrahydro-2H-pyran-4-yl)ethanol

Uniqueness

3-(Tetrahydro-2H-pyran-4-yl)azetidine is unique due to its dual ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and potential biological activity .

Biological Activity

3-(Tetrahydro-2H-pyran-4-yl)azetidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of an azetidine ring, a four-membered nitrogen-containing heterocycle, and a tetrahydropyran moiety, which may confer distinct pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in drug development.

The molecular formula of this compound is C9_{9}H15_{15}N, with a molecular weight of approximately 141.211 g/mol. The oxalate salt form has a higher molecular weight of around 231.25 g/mol. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and ring-opening reactions, which are essential for its synthesis and functionalization in medicinal applications.

Structural Features

FeatureDescription
Azetidine Ring A four-membered nitrogen-containing heterocycle that can undergo various chemical transformations.
Tetrahydropyran Moiety A six-membered ring that contributes to the compound's solubility and biological interactions.

Biological Activity

Research into the biological activity of this compound indicates potential pharmacological effects. Interaction studies are essential to elucidate its pharmacodynamics and pharmacokinetics, which can inform its therapeutic applications.

Pharmacological Studies

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, derivatives of pyran-based compounds have shown efficacy against various cancer cell lines, indicating that this compound may also possess similar activities .
  • Neuroprotective Effects : Compounds containing pyran structures have been studied for their neuroprotective effects, particularly in models of Alzheimer's disease (AD). These studies highlight the importance of the pyran unit in enhancing cognitive function and reducing neuroinflammation .
  • Antimicrobial Properties : Some studies have indicated that azetidine derivatives can exhibit antimicrobial activity, suggesting that this compound may also interact with microbial targets.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyran-based compounds, several derivatives demonstrated IC50_{50} values ranging from 1.12 to 15.4 nM against different cancer cell lines. The structural activity relationship (SAR) indicated that modifications at specific positions on the pyran ring significantly influenced biological activity .

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents has shown that certain pyran derivatives can attenuate memory loss and neuroinflammation in AD models. For example, compounds were found to reduce levels of inflammatory cytokines and enhance neuronal survival in vitro, suggesting a potential therapeutic role for this compound in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(tetrahydro-2H-pyran-4-yl)azetidine?

The synthesis of this compound typically involves multi-step reactions, leveraging retrosynthetic analysis and AI-driven reaction prediction tools. Key steps include:

  • Ring Formation : Cyclization of azetidine precursors (e.g., via nucleophilic substitution or ring-closing metathesis) with tetrahydro-2H-pyran-4-yl derivatives.
  • Coupling Reactions : Use of cross-coupling catalysts (e.g., palladium) to link azetidine and tetrahydropyran moieties.
  • Purification : Chromatographic techniques (HPLC, flash chromatography) to isolate the target compound.

Methodological Insight : AI platforms like Reaxys and Pistachio can predict feasible routes by analyzing reaction databases . For example, coupling azetidine-3-boronic acid with 4-bromo-tetrahydropyran under Suzuki-Miyaura conditions has been proposed.

Q. How is this compound characterized structurally?

Structural elucidation employs:

  • NMR Spectroscopy : Key signals include δ ~3.5–4.0 ppm (pyran O-CH₂) and δ ~2.8–3.2 ppm (azetidine N-CH₂) in 1H^1H-NMR .
  • Mass Spectrometry : Molecular ion peak at m/z 170.2 (C₈H₁₅NO⁺) with fragmentation patterns matching azetidine-pyran cleavage .
  • X-ray Crystallography : Confirms spatial arrangement, as seen in analogs like (aR)-3-fluoro-α-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol .

Validation Tip : Cross-reference spectral data with NIST Chemistry WebBook entries for tetrahydropyran derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

  • Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying to avoid side reactions.
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization in stereosensitive intermediates .

Case Study : A four-component reaction protocol for dihydropyran derivatives achieved 75% yield by optimizing stoichiometry and reaction time .

Q. How are stereochemical outcomes managed in derivatives of this compound?

Stereochemical control is critical for bioactive analogs:

  • Chiral Resolution : Use of chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipases) .
  • Asymmetric Catalysis : Rhodium-catalyzed hydrogenation to set configurations, as demonstrated in (aR)-configured pyridinemethanol derivatives .

Data Contradiction Note : Discrepancies in enantiomeric excess (ee) values between computational predictions and experimental results may arise from solvent polarity effects .

Q. How should researchers address contradictions in physicochemical property data?

Discrepancies in melting points or solubility often stem from:

  • Polymorphism : Recrystallization from different solvents (e.g., EtOH vs. hexane) can yield distinct polymorphs.
  • Purity Issues : Validate via HPLC (≥95% purity) and differential scanning calorimetry (DSC) .

Example : Tetrahydropyran-4-yl-acetic acid shows mp 48–50°C in pure form but may depress to 42–45°C if contaminated with residual solvents .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Bioisosteric Replacement : Substituting tetrahydropyran with tetrahydrothiopyran to assess metabolic stability .
  • Pharmacophore Mapping : Analyzing hydrogen-bonding motifs, as seen in bromodomain inhibitors incorporating the tetrahydropyran-azetidine scaffold .

Key Finding : Introducing a 4-fluorobenzylidene group in analogs enhances binding affinity by 10-fold in kinase assays .

Methodological Challenges and Solutions

Handling Air- or Moisture-Sensitive Intermediates

  • Schlenk Techniques : Use inert atmospheres (N₂/Ar) for azetidine ring functionalization.
  • Drying Agents : Molecular sieves (3Å) in reaction mixtures prevent hydrolysis of tetrahydropyran ethers .

Analytical Challenges in Impurity Profiling

  • LC-MS/MS : Detects trace impurities (e.g., sulfonamide byproducts in GW788388 analogs) at ppm levels .
  • GC Headspace Analysis : Monitors residual solvents (e.g., THF, DMF) per ICH Q3C guidelines .

Properties

IUPAC Name

3-(oxan-4-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-10-4-2-7(1)8-5-9-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQNDLQSKUSZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590970
Record name 3-(Oxan-4-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550369-51-2
Record name 3-(Oxan-4-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(tetrahydropyran-4-yl)azetidine-1-carboxylic acid tert-butyl ester (730 mg, 3.0 mmol) in DCM (10 mL) were added water (0.15 mL) and TFA (10 mL) The reaction mixture was stirred at room temperature for 4 hours and the concentrated under reduced pressure to give a residue that was taken up in MeOH. The resulting solution was loaded onto a SCX-2 cartridge (10 g) which was washed with MeOH. The desired product was eluted with a 2M solution of ammonia in MeOH. The appropriate fractions were combined and concentrated to give 3-(Tetrahydropyran-4-yl)azetidine as a yellow oil (393 mg, 92%). 1H NMR (300 MHz, CDCl3): δ 3.96 (dd, J=11.0, 4.0, 2H); 3.65 (dd, J=8.0, 8.0 Hz, 2H); 3.44 (dd, J=7.6, 7.6 Hz, 2H); 3.37 (ddd, J=11.9, 11.9, 2.1, 2H); 2.50 (m, 1H); 1.75 (m, 1H); 1.53 (m, 2H); 1.18 (ddd, J=25.0, 11.9, 4.3, 2H).
Name
3-(tetrahydropyran-4-yl)azetidine-1-carboxylic acid tert-butyl ester
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.